molecular formula C22H20FN3O3 B2857357 N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide CAS No. 1251608-96-4

N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

Cat. No.: B2857357
CAS No.: 1251608-96-4
M. Wt: 393.418
InChI Key: WMWXPYAULDTJLG-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an acetyl group, a fluorophenyl group, and a pyrimidinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the acetylphenyl group: This can be done via Friedel-Crafts acylation.

    Formation of the final amide bond: This step often involves coupling reactions using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as additives in various formulations.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide
  • N-(3-acetylphenyl)-4-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

Uniqueness

The presence of the fluorophenyl group in “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” can significantly influence its chemical and biological properties, potentially enhancing its activity or selectivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-15(27)17-4-2-5-19(12-17)25-21(28)6-3-11-26-14-24-20(13-22(26)29)16-7-9-18(23)10-8-16/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWXPYAULDTJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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